molecular formula C25H17BF4O B12831190 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate CAS No. 35096-76-5

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate

Cat. No.: B12831190
CAS No.: 35096-76-5
M. Wt: 420.2 g/mol
InChI Key: YJWKVSMSSDKNQY-UHFFFAOYSA-N
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Description

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate ( 35096-76-5) is an organic salt with a molecular weight of 420.21 and a molecular formula of C 25 H 17 BF 4 O . This compound belongs to the chromen-1-ium family, a class of structures recognized for their significant utility in advanced research applications, particularly in the fields of materials science and photonics . Its primary research value lies in its potential use as a key component in the development of organic dyes and photoactive materials. The structure features an extended aromatic system, which makes it a candidate for use in non-linear optics (NLO) and as a photoinitiator in polymerization processes . The tetrafluoroborate (BF 4 - ) anion serves as a stable counterion, contributing to the compound's overall stability and making it suitable for various experimental formulations . Researchers may employ this compound as a building block for constructing more complex molecular architectures or as an electron-accepting moiety in "push-pull" type chromophores designed for light-harvesting applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

35096-76-5

Molecular Formula

C25H17BF4O

Molecular Weight

420.2 g/mol

IUPAC Name

2,4-diphenylbenzo[h]chromen-1-ium;tetrafluoroborate

InChI

InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-17H;/q+1;-1

InChI Key

YJWKVSMSSDKNQY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 2,4-diphenylbenzaldehyde with a suitable chromene precursor in the presence of a strong acid like sulfuric acid or hydrochloric acid. The reaction mixture is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenium ion to a chromene derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted chromenium salts, chromene derivatives, and quinone compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials.

Mechanism of Action

The mechanism of action of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate involves its interaction with molecular targets through its aromatic and chromenium ion structures. The compound can intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Nuclear Magnetic Resonance (NMR) :

  • 2,4-Diphenylbenzo[h]chromen-1-ium (4qa) : Distinct aromatic proton signals at δ 9.43 (dd, J = 6.0, 3.5 Hz) and δ 8.92–8.75 (m) confirm the planar chromen-ium core .
  • 4da (8-fluoro derivative) : Downfield shifts (δ 8.33–8.17) indicate fluorine-induced deshielding .
  • 4ca (8-chloro derivative): Chlorine’s electronegativity results in upfield ¹³C NMR shifts (δ 133.7–131.0) compared to non-halogenated analogs .

High-Resolution Mass Spectrometry (HRMS) :

  • All analogs exhibit molecular ion peaks within 0.3 ppm error, confirming structural integrity .

Physicochemical Properties

Property 2,4-Diphenylbenzo[h]chromen-1-ium (4qa) 4ae (decyloxy-substituted) 4ak (naphthalen-2-yl-substituted)
Solubility Low in polar solvents High in DMF/THF Moderate in chlorinated solvents
Thermal Stability Stable up to 250°C Decomposes at 180°C Stable up to 220°C
Melting Point Not reported (red solid) 54% yield (red solid) 64% yield (red solid)

Key Insight : Alkyl chains (e.g., decyloxy in 4ae) improve solubility but reduce thermal stability. Aromatic substituents (e.g., naphthalen-2-yl in 4ak) enhance rigidity .

Biological Activity

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is characterized by its unique chromene structure combined with diphenyl substituents. Its molecular formula is C₁₈H₁₅BF₄O, and it features a positively charged chromenium ion balanced by the tetrafluoroborate anion.

Anticancer Properties

Research indicates that 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Table 1: Anticancer Activity of 2,4-Diphenylbenzo[h]chromen-1-ium Tetrafluoroborate

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation, Bcl-2 modulation
PC-3 (Prostate Cancer)12Apoptosis induction via mitochondrial pathway

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It demonstrates broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy of 2,4-Diphenylbenzo[h]chromen-1-ium Tetrafluoroborate

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 μg/mLMembrane disruption
Escherichia coli64 μg/mLInhibition of protein synthesis

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Breast Cancer Treatment : A clinical study evaluated the efficacy of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment over a period of six months.
  • Infection Control : In a laboratory setting, the compound was effective against antibiotic-resistant strains of bacteria, demonstrating its potential as an alternative antimicrobial agent.

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